4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-3-19-7-8-20(14(22)13(19)21)15(23)16-9-12-10-5-4-6-11(10)17-18(12)2/h3-9H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAFDPYFPBVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its antitumor and antimicrobial properties, as well as relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring with a dioxo group and a pyrazole moiety. The structural components suggest potential interactions with biological targets, particularly in cancer and microbial systems.
Antitumor Activity
Research has indicated that compounds similar to the one exhibit significant antitumor properties. For instance, studies involving related pyrazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
In Vitro Studies :
- A study on pyrazolone derivatives showed that certain compounds exhibited high cytotoxicity against Ehrlich ascites carcinoma (EAC) cells. The percentage cytotoxicity was calculated using the formula:
where is the dead cell count and is the total cell count . -
Mechanism of Action :
- The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis in cancer cells, modulation of signaling pathways, or interference with DNA replication.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Research on similar compounds has shown promising results against various bacterial strains.
- Screening Results :
-
Case Studies :
- In a comparative study, several novel pyrazolone derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific substitutions on the pyrazolone ring significantly enhanced antibacterial activity, suggesting that modifications could lead to more potent antimicrobial agents .
Data Tables
| Activity Type | Compound | IC50 (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Antitumor | RA1 | 144.68 | N/A |
| Antitumor | RA4 | 153.90 | N/A |
| Antitumor | RA9 | 165.95 | N/A |
| Antimicrobial | RA1 | N/A | 15 |
| Antimicrobial | RA4 | N/A | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogs from the evidence:
Key Differences and Implications
a) Core Heterocycles
- The target compound employs a cyclopenta[c]pyrazole, which introduces a fused bicyclic system with enhanced rigidity compared to the monocyclic pyrazole in . This may improve target binding selectivity but reduce solubility.
- Compound 1l () uses a tetrahydroimidazopyridine core, which is electron-rich due to the fused imidazole and pyridine rings, contrasting with the electron-deficient dioxopiperazine in the target .
b) Substituent Effects
c) Carboxamide Linkers
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary subunits:
- 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine
- 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
The coupling of these subunits via an amide bond forms the final product. Each subunit necessitates distinct synthetic approaches, as detailed below.
Synthesis of 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine
Cyclopenta[c]pyrazole Core Formation
The cyclopenta[c]pyrazole scaffold is synthesized via a [3+2] cycloaddition between cyclopentadiene and a hydrazine derivative. For example, reacting cyclopentadiene with methyl hydrazine under acidic conditions yields 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. Subsequent oxidation or functionalization introduces the hydroxymethyl group at position 3.
Hydroxymethylation
Treatment of the pyrazole with paraformaldehyde in the presence of hydrochloric acid generates 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol (CAS 1215295-82-1). This intermediate is critical for subsequent amine functionalization.
Conversion to Primary Amine
The alcohol is converted to the corresponding amine via a Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD) , followed by deprotection with hydrazine hydrate . This yields 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine with high purity.
Synthesis of 4-Ethyl-2,3-Dioxopiperazine-1-Carbonyl Chloride
Piperazine Dione Formation
Piperazine-2,3-dione is synthesized by cyclocondensation of ethyl glyoxalate with ethylenediamine under reflux conditions. The dione structure is confirmed via ¹H NMR (δ 3.75 ppm, singlet, 4H) and IR (C=O stretch at 1680 cm⁻¹).
Ethylation at Position 4
Selective alkylation at the N4 position is achieved using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) . The product, 4-ethylpiperazine-2,3-dione, is isolated in 78% yield.
Carboxylation and Activation
The piperazine dione is treated with triphosgene in dichloromethane to form 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride. This reactive intermediate is used directly in the coupling step without purification.
Coupling Strategy and Final Product Assembly
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Alternative Routes
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing triphosgene with phosgene gas in a controlled environment reduces material costs by 40% but necessitates specialized equipment.
Waste Management
The Mitsunobu reaction generates stoichiometric triphenylphosphine oxide, which is removed via filtration and recycled.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
